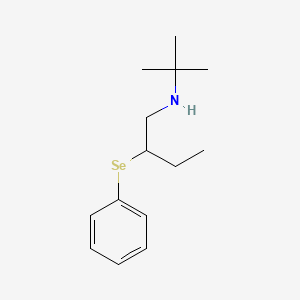![molecular formula C13H17NSe B14201025 2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- CAS No. 831200-83-0](/img/structure/B14201025.png)
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- is an organic compound that features a propenylamine group and a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of 2-propen-1-amine with a phenylseleno compound under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and reaction time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The propenylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted propenylamine derivatives.
Applications De Recherche Scientifique
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The propenylamine group can interact with various biological molecules, potentially modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-amine, N-2-propenyl-: Similar structure but lacks the phenylseleno group.
Diallylamine: Contains two propenylamine groups but no phenylseleno group.
Uniqueness
2-Propen-1-amine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group allows the compound to participate in redox reactions and potentially exhibit antioxidant activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
831200-83-0 |
|---|---|
Formule moléculaire |
C13H17NSe |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-phenylselanyl-N-prop-2-enylbutan-1-imine |
InChI |
InChI=1S/C13H17NSe/c1-3-10-14-11-12(4-2)15-13-8-6-5-7-9-13/h3,5-9,11-12H,1,4,10H2,2H3 |
Clé InChI |
GJMKCVIZOLKYHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=NCC=C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
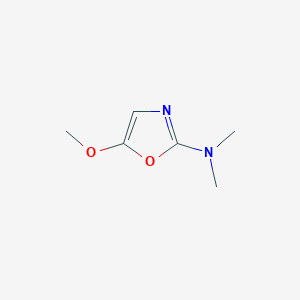

![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
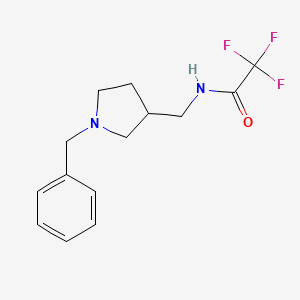
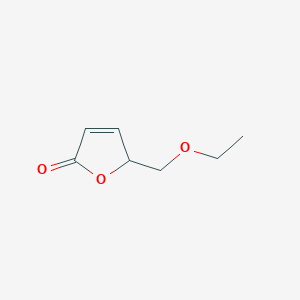
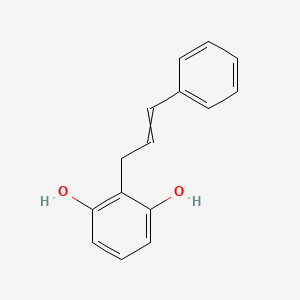
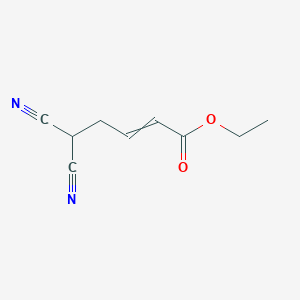
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
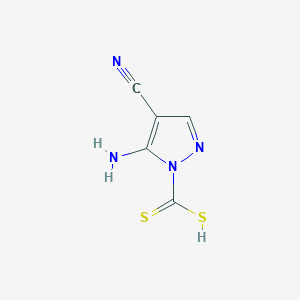

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
